7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile
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Overview
Description
7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile is a chemical compound with the molecular formula C12H10ClN3 and a molecular weight of 231.68 g/mol . This compound belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms at specific positions. The presence of a chloro group and an isopropyl group in its structure makes it a unique derivative of naphthyridine.
Preparation Methods
The synthesis of 7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the chloro and isopropyl groups into the naphthyridine ring. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to maximize yield and purity .
Chemical Reactions Analysis
7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include alkyl halides, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have nitrogen atoms at different positions in the ring system and may exhibit different reactivity and biological activities.
2,7-Naphthyridines: These derivatives have nitrogen atoms at positions 2 and 7, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10ClN3 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
7-chloro-1-propan-2-yl-2,6-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C12H10ClN3/c1-7(2)12-9-3-11(13)15-6-10(9)8(4-14)5-16-12/h3,5-7H,1-2H3 |
InChI Key |
VATZDQQTSYLWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C2=CN=C(C=C21)Cl)C#N |
Origin of Product |
United States |
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